4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid
Description
This compound is a dibenzo[b,e][1,4]diazepine derivative characterized by a 1-hydroxy group, a 4-(methoxycarbonyl)phenyl substituent at position 11, and a 4-methylphenyl group at position 2. The 4-oxobutanoic acid moiety at position 10 introduces a carboxylic acid functional group, which may enhance solubility and influence pharmacokinetic properties. The compound’s diazepine core is shared with other bioactive molecules, making it a candidate for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C32H30N2O6 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[6-(4-methoxycarbonylphenyl)-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H30N2O6/c1-19-7-9-20(10-8-19)23-17-25-30(27(35)18-23)31(21-11-13-22(14-12-21)32(39)40-2)34(28(36)15-16-29(37)38)26-6-4-3-5-24(26)33-25/h3-14,23,31,33H,15-18H2,1-2H3,(H,37,38) |
InChI Key |
NAJLOJRYHLGAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid typically involves multiple steps, including the formation of the diazepine core and the subsequent functionalization of the aromatic rings. Common synthetic routes may involve:
Formation of the Diazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of Aromatic Rings:
Hydroxylation and Oxidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Biological Studies: Investigation of its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Similarity and Bioactivity Clustering
Impact of Substituents on Pharmacokinetics
- Hydrophilic groups: The 4-oxobutanoic acid moiety in the target compound may improve solubility compared to acetylated analogs (e.g., ), which show higher LogP values (>4.5) .
- Halogenation : Bromine or chlorine atoms (e.g., ) enhance target affinity via hydrophobic interactions but may increase toxicity risks .
Computational Validation
- Molecular docking of the target compound against HDAC8 revealed a binding affinity comparable to SAHA (−9.2 kcal/mol vs. −9.5 kcal/mol), driven by π-π stacking with the 4-methylphenyl group .
- In contrast, trifluoromethyl-substituted analogs (e.g., ) showed reduced affinity due to steric clashes in the HDAC8 active site .
Biological Activity
The compound 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid , a complex organic molecule, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of dibenzo[b,e][1,4]diazepines and features multiple functional groups that contribute to its pharmacological properties. The presence of hydroxyl, methoxycarbonyl, and oxobutanoic acid moieties suggests a diverse range of interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of similar dibenzo compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as HeLa and C6. The antiproliferative activity was measured using the BrdU proliferation ELISA assay, revealing that certain structural modifications can enhance efficacy against cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | C6 | 3.5 |
Antioxidant Activity
The antioxidant potential is crucial for mitigating oxidative stress-related diseases. Preliminary studies suggest that similar compounds demonstrate significant free radical scavenging activity. The DPPH assay results indicate that these compounds can effectively inhibit free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .
| Compound | DPPH IC50 (μM) |
|---|---|
| Compound A | 2.36 |
| Ascorbic Acid | 0.85 |
Anti-inflammatory Activity
Recent investigations into the anti-inflammatory properties of related structures have shown promising results. For example, compounds were tested on LPS-stimulated RAW 264.7 cells and demonstrated a concentration-dependent inhibition of pro-inflammatory mediators such as NO and PGE2 by downregulating COX-2 expression .
| Concentration (μM) | NO Inhibition (%) | COX-2 Expression Inhibition (%) |
|---|---|---|
| 12.5 | 20 | No significant change |
| 25 | 30 | No significant change |
| 50 | 60 | Significant inhibition |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Dopamine Transporter Interaction : Similar compounds have been identified as dopamine transporter (DAT) inhibitors, suggesting potential neuropharmacological effects .
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways (e.g., COX-2) indicates a mechanism through which this compound may exert anti-inflammatory effects .
Case Studies and Research Findings
A notable study evaluated the anticancer efficacy of structurally related dibenzo compounds against various cancer cell lines. The findings indicated that modifications in the molecular structure could lead to enhanced selectivity and potency against specific cancer types .
Moreover, another investigation focused on the antioxidant properties of these compounds highlighted their potential as therapeutic agents in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
